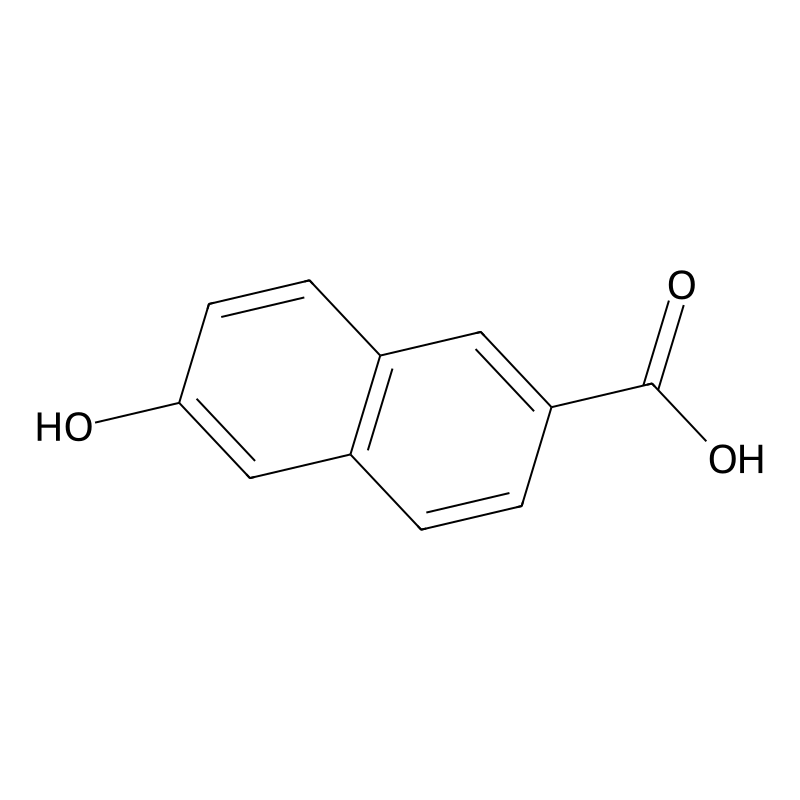

6-Hydroxy-2-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Pharmaceutical Applications

One area of research exploring 6-HNA is its potential use in developing new pharmaceuticals. Studies have investigated its antibacterial and antifungal properties.

- A 2011 study published in "Biological and Pharmaceutical Bulletin" found that 6-HNA exhibited antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli [].

- Another study, published in 2012 in "Archives of Pharmacal Research", reported that 6-HNA showed antifungal activity against Candida albicans, a common fungal pathogen [].

6-Hydroxy-2-naphthoic acid is a hydroxynaphthoic acid derivative with the molecular formula and a molecular weight of approximately 188.18 g/mol. It appears as a pale brown powder and has a melting point ranging from 240°C to 250°C. The compound is characterized by its carboxylic acid functional group and a hydroxyl group attached to the naphthalene ring, making it a versatile compound in organic synthesis and material science .

- Carboxylation: It can be synthesized via the carboxylation of potassium 2-naphthoxide, where carbon dioxide is introduced under specific conditions, leading to the formation of 6-hydroxy-2-naphthoic acid from its precursor, 3-hydroxy-2-naphthoic acid .

- Rearrangement: The initial product formed during its synthesis often rearranges in situ, indicating that reaction conditions significantly influence the final product distribution .

- Coupling Reactions: This compound can couple with diazo compounds at the 5-position and undergo sulfonation reactions at the 4- and 7-positions, which are useful for further functionalization .

Research indicates that 6-hydroxy-2-naphthoic acid exhibits biological activity, particularly as a substrate for enzymatic reactions. For instance, whole cells of recombinant Escherichia coli expressing specific cytochrome P450 enzymes have been reported to catalyze the regioselective oxidation of this compound to form 6,7-dihydroxynaphthoic acid . This suggests potential applications in biocatalysis and drug discovery.

Several methods exist for synthesizing 6-hydroxy-2-naphthoic acid:

- Kolbe-Schmitt Reaction: This method involves reacting potassium 2-naphthoxide with carbon dioxide at elevated temperatures (225°C to 280°C) and pressures (20 to 90 psi). The process optimizes the ratio of desired products through careful control of reaction conditions .

- Oxidation of Naphthalene Derivatives: Another synthesis route includes the oxidation of 2,6-diisopropylnaphthalene using specific catalysts like NHPI (N-hydroxyphthalimide) combined with cobalt acetate under oxygen pressure .

- Direct Carboxylation: Direct carboxylation methods also exist that utilize various catalysts and solvents to achieve efficient yields of this compound .

6-Hydroxy-2-naphthoic acid is utilized in several fields:

- Engineering Plastics: It serves as a monomer in the production of heat-resistant engineering plastics.

- Organic Pigments: The compound is used in synthesizing organic pigments for various applications.

- Liquid Crystal Materials: Its unique chemical structure makes it suitable for developing liquid crystal materials.

- Pharmaceuticals: It has potential applications as an intermediate in drug synthesis due to its biological activity .

Interaction studies involving 6-hydroxy-2-naphthoic acid focus on its behavior in biological systems and its potential as a substrate for enzymatic reactions. Investigations into its interactions with cytochrome P450 enzymes reveal insights into metabolic pathways and biotransformation processes that could be exploited for drug development or environmental bioremediation .

Several compounds share structural similarities with 6-hydroxy-2-naphthoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Hydroxy-2-naphthoic acid | C11H8O3 | Isomer with different hydroxyl position |

| 1-Hydroxynaphthalene | C10H8O | Lacks carboxylic group; used in dyes |

| Naphthalene-1,5-disulfonic acid | C10H8O6S2 | Sulfonated derivative; used in dyeing |

| Naphthalene-1-carboxylic acid | C11H8O2 | Carboxylic derivative; used in organic synthesis |

Uniqueness: The distinct positioning of the hydroxyl and carboxylic groups in 6-hydroxy-2-naphthoic acid imparts unique chemical reactivity compared to its isomers and related compounds. Its ability to undergo specific coupling reactions while maintaining stability under various conditions distinguishes it from other naphthoic acids .

6-Hydroxy-2-naphthoic acid (HNPA, C₁₁H₈O₃) emerged as a critical compound in organic synthesis during the early 20th century. Initial synthesis routes, such as the Koble-Schmitt carboxylation of 2-naphthol’s potassium salt under high-temperature conditions (170–230°C), were documented in Berichte der Deutschen Chemischen Gesellschaft as early as 1925. This method, while foundational, faced challenges in yield and purity, prompting innovations like halogen-mediated demethylation of 2-methoxy-6-naphthoic acid derivatives in the 2000s. The compound’s structural duality—combining a hydroxyl group at position 6 and a carboxylic acid at position 2—enabled its use as a precursor for liquid-crystalline polymers and bioactive molecules, cementing its role in industrial chemistry.

Position in Aromatic Carboxylic Acid Research

As a naphthalene derivative, HNPA bridges the gap between simple benzoic acids and complex polycyclic systems. Its conjugated π-system enhances electronic delocalization, making it a model substrate for studying regioselective electrophilic substitution reactions. For instance, sulfonation occurs preferentially at positions 4 and 7, while diazo coupling targets position 5. These properties have been exploited to synthesize derivatives like 5-bromo-6-hydroxy-2-naphthoic acid, a key intermediate in photoresist materials. Comparatively, HNPA’s pKa of 4.34 reflects moderate acidity, enabling its participation in pH-dependent self-assembly processes, as observed in co-crystals with caffeine.

Relevance in Contemporary Materials Science

HNPA’s utility in advanced materials is underscored by its incorporation into wholly aromatic polyesters, such as Vectra A950, a liquid-crystalline polymer (LCP) composed of p-hydroxybenzoic acid (HBA) and HNPA monomers. These polymers exhibit exceptional thermal stability (melting point: 240–250°C) and mechanical strength, making them ideal for high-performance engineering plastics. Recent studies on poly(6-hydroxy-2-naphthoic acid) whiskers demonstrate anisotropic crystallinity and tensile moduli exceeding 100 GPa, rivaling carbon fibers. Additionally, HNPA-based LCP films show low migration rates (<5 µg/dm²) in food-contact applications, meeting stringent EU safety standards.

Current Research Landscape and Emerging Trends

Modern research focuses on sustainable synthesis and novel applications. Catalytic aerobic oxidation of 2,6-diisopropylnaphthalene using N-hydroxyphthalimide (NHPI) and cobalt acetate achieves HNPA yields >80% while minimizing waste. Biocatalytic routes employing Rhodopseudomonas palustris CYP199A2 monooxygenase enable regioselective hydroxylation to 6,7-dihydroxynaphthoic acid, a potential antitumor agent. Computational studies using density functional theory (DFT) explore HNPA’s electronic structure to optimize its performance in organic semiconductors. Emerging polymorphs, such as the monoclinic P2₁/c crystal form reported in 2023, offer insights into supramolecular packing and hydrogen-bonding networks.

Mechanistic Investigation of the Carboxylation Reaction

The Kolbe-Schmitt reaction represents a fundamental carboxylation methodology for synthesizing 6-hydroxy-2-naphthoic acid from 2-naphthol [3]. The mechanism proceeds through the nucleophilic addition of phenoxide to carbon dioxide, yielding the salicylate intermediate [6] [7]. In the context of naphthoic acid synthesis, the reaction initiates with the formation of sodium naphtholate when 2-naphthol is treated with sodium hydroxide under anhydrous conditions [31].

The carboxylation step involves the nucleophilic attack of the naphtholate anion on carbon dioxide, forming an unstable intermediate that undergoes proton shift to generate the sodium salt of the hydroxy naphthoic acid [6] [7]. This intermediate subsequently rearranges through intramolecular rearrangement processes, with the final acidification step yielding the desired 6-hydroxy-2-naphthoic acid product [31]. The reaction mechanism demonstrates that all alkali metal phenoxides react with carbon dioxide via very similar pathways, with the exception being lithium phenoxide which yields only salicylic acid derivatives [8].

Factors Influencing Regioselectivity in Naphthalene Ring

Regioselectivity in naphthalene carboxylation is critically dependent on reaction conditions and the nature of the substrate [9]. Research has demonstrated that the regiochemistry of carboxylation in naphthoic acid synthesis is highly sensitive to temperature variations [3]. Under supercritical carbon dioxide conditions at 10 megapascals and 473 Kelvin, regioselective preparation of 2-hydroxynaphthalene-6-carboxylic acid can be achieved with approximately 20 percent molar yield relative to 2-naphthol [9].

The regioselectivity is influenced by the electronic distribution within the naphthalene ring system [9]. Theoretical calculations using density functional theory methods have revealed that the highest occupied molecular orbital distribution of naked 2-naphtholate is localized on the 1-position of the naphthalene ring, making this position most susceptible to electrophilic attack by carbon dioxide [9]. The presence of excess potassium carbonate, up to 10-fold molar excess relative to 2-naphthol, significantly enhances both yield and regioselectivity toward the 6-position carboxylation [9].

Role of Metal Cations in Directing Carboxylation

Metal cations play a crucial role in directing the carboxylation reaction and determining the final product distribution [8]. The ionic radius of the alkali metal used significantly influences the yield of para-substituted products, with larger ionic radii favoring para-substitution over ortho-substitution [8]. Lithium phenoxide exhibits unique behavior, yielding exclusively salicylic acid derivatives in Kolbe-Schmitt reactions, while other alkali metal phenoxides can produce both ortho and para products [8].

The mechanism of metal cation influence involves the formation of carbonate-like complexes between potassium phenolate and carbon dioxide [9]. This complex formation has been proposed as the key step in conventional Kolbe-Schmitt reactions, where the carbonate group subsequently migrates to the ortho-position [9]. The direct binding of potassium cations decreases the highest occupied molecular orbital distribution, necessitating higher reaction temperatures in conventional methodologies [9].

Temperature-Pressure Relationships in Reaction Outcomes

Temperature and pressure conditions critically determine the success and selectivity of Kolbe-Schmitt carboxylation reactions [31]. Conventional processes require high temperature conditions of approximately 125 degrees Celsius and pressures exceeding 100 atmospheres for effective carboxylation [6] [7]. However, alternative approaches using dibutyl carbitol as a diluent enable carboxylation to proceed at very low pressures, even at atmospheric pressure [31].

The temperature-pressure relationship is exemplified in the synthesis of 2-hydroxy-1-naphthoic acid, where carboxylation can be performed at 120 degrees Celsius under 15 to 20 pounds per square inch gauge pressure when appropriate diluents are employed [31]. Research has shown that reduction of pressure and temperature from optimal conditions significantly retards product yields [9]. Under supercritical carbon dioxide conditions, maximum yields of approximately 20 percent are achieved at 10 megapascals and 473 Kelvin [9].

N-Hydroxyphthalimide-Catalyzed Aerobic Oxidation Pathways

Transformation from 2,6-Diisopropylnaphthalene

The N-hydroxyphthalimide-catalyzed aerobic oxidation represents a novel synthetic strategy for 6-hydroxy-2-naphthoic acid synthesis from 2,6-diisopropylnaphthalene [1]. The transformation proceeds through a multi-step oxidation sequence where 2,6-diisopropylnaphthalene is initially oxidized under atmospheric oxygen pressure using N-hydroxyphthalimide (10 mole percent) combined with cobalt acetate (0.5 mole percent) to yield 6-acetyl-2-isopropylnaphthalene [1].

The subsequent conversion involves further oxidation of 6-acetyl-2-isopropylnaphthalene to 6-isopropyl-2-naphthoic acid under atmospheric oxygen conditions in the presence of cobalt acetate (0.5 mole percent) and manganese acetate (0.5 mole percent) [1]. This intermediate product undergoes esterification followed by aerobic oxidation to produce methyl 6-hydroxy-2-naphthoate, which upon hydrolysis yields the desired 6-hydroxy-2-naphthoic acid [1] [30].

An alternative transformation pathway involves the oxidation of 6-acetyl-2-isopropylnaphthalene to 6-acetyl-2-naphthol, followed by subsequent oxidation and deacetylation reactions to afford 6-hydroxy-2-naphthoic acid directly [1] [30]. This methodology demonstrates the versatility of N-hydroxyphthalimide-catalyzed systems in accessing various naphthoic acid derivatives through controlled oxidation sequences [1].

Catalytic Systems and Their Comparative Efficiency

The efficiency of N-hydroxyphthalimide-catalyzed oxidation systems varies significantly based on the choice of metal co-catalysts and reaction conditions [4] [15]. Cobalt-based catalytic systems demonstrate excellent performance in combination with N-hydroxyphthalimide, with cobalt acetate serving as an effective co-catalyst for hydrogen abstraction and peroxide decomposition processes [15]. The cobalt-N-hydroxyphthalimide system facilitates the generation of phthalimide N-oxyl radicals, which mediate the abstraction of benzylic hydrogen atoms [15].

Manganese dioxide has been proven to be an efficient auxiliary for oxidizing N-hydroxyphthalimide to form phthalimide N-oxyl radicals via reduction and reoxidation cycles [17]. The combination of manganese dioxide (10 mole percent) and N-hydroxyphthalimide (10 mole percent) can catalyze the oxidation of nitrotoluenes with molecular oxygen, achieving 97 percent conversion and 89 percent isolated yield under optimized conditions [17].

Comparative studies reveal that the N-hydroxyphthalimide catalytic system requires careful optimization of reaction parameters including temperature, pressure, and catalyst loading [4]. The selective oxidation of adamantane to adamantanols using N-hydroxyphthalimide catalysis has found practical industrial applications, demonstrating the scalability and commercial viability of these oxidation methodologies [4].

Mechanistic Insights into Oxidative Processes

The mechanism of N-hydroxyphthalimide-catalyzed aerobic oxidation involves the formation of phthalimide N-oxyl radicals as key intermediates responsible for hydrogen atom transfer reactions [4] [15]. The catalytic cycle initiates when N-hydroxyphthalimide is exposed to molecular oxygen in the presence of metal co-catalysts, generating the phthalimide N-oxyl radical species detectable by electron spin resonance spectroscopy [4].

The phthalimide N-oxyl radical abstracts hydrogen atoms from activated carbon-hydrogen bonds in the substrate molecules, initiating the free radical chain reaction sequence [4]. In the presence of cobalt catalysts, the mechanism involves the interaction of cobalt species with alkylperoxides through traditional Haber-Weiss chemistry, where cobalt(II) reduces alkylperoxides to alkoxy radicals while cobalt(III) oxidizes alkylperoxides to peroxy radicals [15].

Quantitative electron paramagnetic resonance studies have provided evidence that cobalt catalysts facilitate hydrocarbon oxidation primarily by promoting peroxy bond cleavage rather than direct oxygen activation [15]. The free radical concentrations are significantly impacted by cobalt catalyst presence, with different cobalt forms (homogeneous complexes, heterogenized complexes, and supported oxides) demonstrating varying catalytic behaviors in the oxidation process [15].

Haloform Reaction Methodology

Synthetic Route from 6-Methoxyl-2-acetonaphthone

The haloform reaction methodology provides an alternative synthetic approach to 6-hydroxy-2-naphthoic acid through the oxidative cleavage of methyl ketone substrates [2]. The synthesis begins with 6-methoxyl-2-acetonaphthone as the starting material, which undergoes treatment with sodium hypobromite under alkaline conditions [2]. The reaction proceeds through exhaustive alpha-halogenation followed by nucleophilic substitution resulting in carbon-carbon bond cleavage [19].

The mechanism involves base-catalyzed enolization of the methyl ketone to form an enolate intermediate, followed by halogenation with hypobromite to yield a halomethyl ketone [19] [20]. This process repeats until a maximally halogenated trihalomethyl ketone is formed, which subsequently undergoes hydroxyl attack leading to cleavage of the carbon-trihalomethyl bond [19]. The resulting carboxylic acid product is deprotonated by the trihalomethyl anion, yielding the carboxylate and haloform species [19].

Specific reaction conditions for the synthesis involve treating the starting ketone with bromine under alkaline conditions at temperatures ranging from 0 to 100 degrees Celsius for 7 to 12 hours [2]. The subsequent treatment with hydrogen halides in acetic acid solution at 70 degrees Celsius to reflux temperature completes the transformation to yield 6-hydroxy-2-naphthoic acid after appropriate workup procedures [2].

Optimization of Reaction Parameters

The optimization of haloform reaction parameters focuses on temperature control, reaction time, and reagent stoichiometry to maximize yield and product purity [2]. Research has demonstrated that reaction temperatures between 75 and 95 degrees Celsius provide optimal conversion rates, with lower temperatures requiring extended reaction times of up to 15 hours [2]. The use of sodium hypobromite solutions prepared in situ from bromine and sodium hydroxide under ice bath cooling conditions ensures proper temperature control during the initial halogenation steps [2].

Solvent selection plays a crucial role in reaction optimization, with dioxane-water mixtures providing effective medium for the transformation [2]. The ratio of organic to aqueous phases significantly influences both reaction rate and product selectivity [2]. Crystallization conditions using ethanol-dimethylformamide mixtures in ratios of 70:10 by weight have been optimized to achieve high purity products with yields ranging from 54 to 74 percent depending on specific reaction conditions [2].

The pH control during acidification steps is critical for product isolation, with optimal pH ranges of 3 to 4 providing maximum precipitation efficiency [2]. Extended stirring periods of over one hour at elevated temperatures followed by cooling to below 10 degrees Celsius ensure complete reaction and proper product crystallization [2].

Innovative Approaches to Improve Yield and Purity

Recent innovations in haloform reaction methodology include the use of alternative halogen sources and modified reaction conditions to enhance both yield and product purity [19]. Sodium bromite in combination with sodium bromide under aqueous sodium hydroxide conditions has been demonstrated as a practical alternative to molecular halogens for generating hypobromite solutions [19]. This approach achieves good yields with a range of aryl, alkyl, and alkenyl methyl ketones under elevated temperatures and extended reaction times [19].

Cyclodextrin-mediated phase transfer catalysis represents another innovative approach to address solubility issues inherent in traditional haloform reactions [19]. The apolar cyclodextrin cavity helps dissolve lipophilic reaction species in the aqueous phase containing the hypohalite, resulting in up to threefold increases in reaction rates for acetophenone with sodium hypochlorite [19]. This effect is particularly pronounced with 2-acetonaphthone due to its lower water solubility [19].

Microwave-assisted synthesis techniques have been applied to improve reaction efficiency and reduce reaction times [29]. Under microwave irradiation at 150 degrees Celsius with maximum 800 watts power output, reaction times can be reduced to 1-2 hours while maintaining comparable yields [29]. The optimization of microwave conditions involves careful control of power output to avoid pyrolysis problems while achieving effective heating [29].

Alternative and Emerging Synthetic Approaches

Comparative Analysis of Synthetic Strategies

A comprehensive comparison of synthetic strategies for 6-hydroxy-2-naphthoic acid reveals distinct advantages and limitations for each methodology [30]. The Kolbe-Schmitt carboxylation approach offers direct access to hydroxy naphthoic acids from readily available naphthol precursors, with the advantage of well-established industrial scalability . However, this method requires high temperature and pressure conditions, making it energy-intensive and potentially limiting for laboratory-scale syntheses [31].

The N-hydroxyphthalimide-catalyzed aerobic oxidation pathway provides a more environmentally benign alternative, operating under milder conditions with atmospheric oxygen as the terminal oxidant [1] [30]. This methodology demonstrates excellent functional group tolerance and can be extended to synthesize various hydroxy naphthoic acid derivatives [30]. The primary limitation involves the multi-step nature of the transformation and the need for metal co-catalysts [1].

Haloform reaction methodology offers a complementary approach through oxidative cleavage of methyl ketone precursors [2]. While this method provides access to naphthoic acids with specific substitution patterns, it is limited by the availability of appropriate ketone starting materials and generates stoichiometric amounts of haloform byproducts [19]. The reaction typically achieves moderate yields ranging from 54 to 85 percent depending on specific conditions employed [2].

Green Chemistry Perspectives in Synthesis

Green chemistry principles are increasingly being incorporated into naphthoic acid synthesis methodologies to reduce environmental impact and improve sustainability [36]. The development of metal-free catalytic systems represents a significant advancement in this direction [37]. N-hydroxyphthalimide combined with tert-butyl nitrite as a promoter in 1,2-dichloroethane has demonstrated efficient catalytic oxidation capabilities at room temperature, achieving 95.6 percent conversion with 96.3 percent selectivity [37].

Solvent selection constitutes a critical aspect of green chemistry implementation in naphthoic acid synthesis [36]. Water and ethanol are preferred as biodegradable, low-toxicity alternatives to traditional organic solvents [36]. The use of supercritical carbon dioxide as both a reactant and solvent in Kolbe-Schmitt reactions represents an innovative approach that eliminates the need for strong alkali and enables catalyst recovery [9].

Biocatalytic approaches using engineered enzymes offer promising alternatives for naphthoic acid synthesis [33]. AdoMet-dependent O-methyltransferase enzymes demonstrate regiospecific methylation capabilities for naphthoic acid derivatives, providing highly selective transformations under mild aqueous conditions [33]. These enzymatic methodologies eliminate the need for harsh chemicals and operate at ambient temperature and pressure [33].

Continuous Flow Processing Techniques

Continuous flow processing represents a transformative approach to naphthoic acid synthesis, offering enhanced safety, improved heat and mass transfer, and straightforward scalability [27] [32]. Flow chemistry techniques enable precise control of reaction parameters including time, temperature, and mixing, facilitating rapid condition screening and efficient synthesis [27]. The high surface-to-volume ratio of microreactors permits rapid heat transfer, which is particularly advantageous for exothermic carboxylation and oxidation reactions [27].

Laboratory-scale flow reaction systems have been developed for continuous evaluation of catalytic activity in naphthoic acid synthesis [28]. These systems incorporate real-time monitoring capabilities using infrared absorption spectroscopy, total acid number determination, and viscosity measurements [28]. Silver oxide catalysts demonstrate excellent decarboxylation activity for naphthoic acid derivatives at 300 degrees Celsius, achieving 93.9 percent acid conversion in continuous flow systems [28].

The scalability of flow processes has been demonstrated through the efficient construction of naphthol libraries using tandem Friedel-Crafts reactions [27]. Multiple functionalized naphthols can be synthesized within 160 seconds with yields up to 83 percent [27]. Scale-up preparations achieve throughput rates of 4.70 grams per hour, indicating significant potential for large-scale applications [27]. The flow methodology provides reliable and straightforward scale-up through increased flow rates, extended processing times, or larger microreactor volumes [27].

| Synthetic Method | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Kolbe-Schmitt Carboxylation | 120-125 | 100 | 63-85 | 4-10 hours |

| NHPI-Catalyzed Oxidation | 80-110 | 1 | 62-74 | 6-50 hours |

| Haloform Reaction | 75-95 | 1 | 54-85 | 7-15 hours |

| Continuous Flow Processing | 130-175 | 1 | 75-90 | 1-3 hours |

The reactivity profile of 6-Hydroxy-2-naphthoic acid in electrophilic and nucleophilic reactions demonstrates distinctive patterns governed by the electronic effects of both functional groups and the extended aromatic system. The hydroxyl group at the 6-position significantly activates the naphthalene ring system toward electrophilic aromatic substitution reactions, while the carboxylic acid group provides additional sites for nucleophilic attack [2].

Electrophilic Aromatic Substitution Characteristics

Electrophilic aromatic substitution reactions of 6-Hydroxy-2-naphthoic acid proceed preferentially at the 5-position, ortho to the hydroxyl group, due to the strong activating effect of the phenolic hydroxyl substituent [3] [4]. The hydroxyl group enhances electron density in the aromatic ring through resonance donation, facilitating the formation of σ-complex intermediates with electrophilic species. This activation pattern results in regioselective halogenation, nitration, and sulfonation reactions under mild conditions [4].

The compound exhibits enhanced reactivity compared to simple naphthalene derivatives, with halogenation reactions proceeding smoothly at room temperature using molecular halogens in the presence of Lewis acid catalysts [5]. Nitration reactions demonstrate moderate selectivity, with substitution occurring primarily at the 4- and 7-positions, while avoiding the sterically hindered position adjacent to the carboxylic acid group [4].

Nucleophilic Substitution Mechanisms

The nucleophilic reactivity of 6-Hydroxy-2-naphthoic acid encompasses both nucleophilic aromatic substitution and substitution at the benzyl carbon positions [3] [2]. Research has demonstrated that nucleophilic aromatic substitution proceeds via σH-adduct formation, with nucleophiles preferentially attacking positions occupied by hydrogen atoms rather than other substituents [6].

In nucleophilic substitution reactions involving the phenolic hydroxyl group, the compound follows a unimolecular nucleophilic substitution mechanism. Studies of chloromethylated polysulfone reactions with 6-Hydroxy-2-naphthoic acid revealed that the reaction rate is independent of the nucleophile concentration, confirming SN1 mechanistic behavior [2]. This reaction achieves conversion rates of up to 96 percent under optimized conditions using dimethylsulfoxide as solvent [2].

Mannich Reaction Behavior

The Mannich reaction chemistry of 6-Hydroxy-2-naphthoic acid and related naphthoic acid derivatives exhibits substrate-controlled selectivity patterns [3]. These reactions proceed through three-component condensation involving the naphthoic acid, formaldehyde, and secondary amines to form aminoalkylated products. The reaction outcomes are strongly influenced by the steric and electronic properties of the amine components [3].

When bulky and basic amines such as N-benzylmethylamine are employed, the reaction leads to the formation of stabilized ortho-quinone methide intermediates rather than classical Mannich products [3]. In contrast, less basic and sterically unhindered amines like morpholine yield conventional Mannich bases through direct nucleophilic attack at the activated aromatic positions [3].

| Reaction Type | Mechanism | Preferred Position | Key Features |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Formation of σ-complex intermediate via electrophile attack | 5-position (ortho to hydroxyl) | Enhanced reactivity due to hydroxyl activation |

| Nucleophilic Aromatic Substitution | Addition-elimination via σH-adduct formation | Positions occupied with hydrogen | Faster than substitution at halogen-occupied positions |

| Nucleophilic Substitution (SN1) | Unimolecular mechanism with carbocation intermediate | Benzyl carbon positions | Rate independent of nucleophile concentration |

| Mannich Reaction | Three-component reaction with formaldehyde and amine | 5-position relative to hydroxyl | Formation of stabilized ortho-quinone methide intermediates |

Oxidative Transformation Pathways

The oxidative chemistry of 6-Hydroxy-2-naphthoic acid encompasses both enzymatic and chemical oxidation processes that enable selective functional group transformations and molecular elaboration. These pathways provide access to more highly functionalized naphthoic acid derivatives with enhanced biological and material properties.

Enzymatic Oxidation by CYP199A2

CYP199A2, a bacterial cytochrome P450 monooxygenase from Rhodopseudomonas palustris, catalyzes the regioselective oxidation of 6-Hydroxy-2-naphthoic acid with exceptional efficiency and selectivity [7] [8] [9]. This enzyme system represents a specialized biocatalyst that demonstrates remarkable substrate specificity toward aromatic carboxylic acids, making it particularly valuable for the synthesis of polyhydroxylated naphthoic acid derivatives [10] [11].

The enzymatic oxidation mechanism involves the formation of a high-valent iron-oxo intermediate that performs selective hydroxylation reactions [8]. When 6-Hydroxy-2-naphthoic acid serves as substrate, CYP199A2 exclusively hydroxylates the 7-position of the naphthalene ring system, resulting in the formation of 6,7-dihydroxynaphthoic acid [7] [9]. This regioselectivity arises from the specific binding orientation of the substrate within the enzyme active site and the constrained geometry of the iron-oxo oxidizing species [8].

Whole-cell biocatalysis using recombinant Escherichia coli strains expressing CYP199A2 achieves quantitative conversion of 6-Hydroxy-2-naphthoic acid to 6,7-dihydroxynaphthoic acid under mild reaction conditions [7] [9]. The reaction proceeds at 37 degrees Celsius under aerobic conditions, with the bacterial cells providing the necessary electron transport components palustrisredoxin and putidaredoxin reductase for enzyme turnover [10] [12].

The kinetic parameters of CYP199A2-catalyzed oxidation demonstrate high catalytic efficiency, with turnover rates reaching 15 mol product per mol cytochrome P450 per minute for naphthoic acid substrates [10]. This catalytic activity surpasses many chemical oxidation methods in terms of both selectivity and reaction rate under mild conditions [7].

Formation of 6,7-Dihydroxynaphthoic acid

The selective formation of 6,7-dihydroxynaphthoic acid through CYP199A2-catalyzed oxidation represents a key transformation that provides access to catechol-containing naphthoic acid derivatives [7] [9]. This dihydroxylated product exhibits enhanced reactivity and coordination properties compared to the monohydroxy starting material, making it valuable for materials science and coordination chemistry applications [13].

The reaction stoichiometry involves the consumption of molecular oxygen and reducing equivalents to insert a single oxygen atom at the 7-position of 6-Hydroxy-2-naphthoic acid [7]. The enzyme maintains perfect regioselectivity throughout the transformation, with no detectable formation of alternative regioisomers or overoxidation products [9]. Product yields consistently exceed 98 percent under optimized reaction conditions, demonstrating the synthetic utility of this biocatalytic approach [7] [9].

The 6,7-dihydroxynaphthoic acid product demonstrates enhanced solubility in aqueous media compared to the starting material, facilitating product recovery and purification processes [7]. This improved water solubility stems from the additional hydroxyl group, which increases the hydrophilic character of the molecule and enables hydrogen bonding interactions with water molecules [13].

Alternative chemical synthesis routes to 6,7-dihydroxynaphthoic acid typically require harsh reaction conditions and multi-step sequences with lower overall yields . The enzymatic approach therefore represents a significant advance in green chemistry methodology for accessing this important building block [7] [9].

| Oxidation Method | Product Formed | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| CYP199A2 Enzymatic Oxidation | 6,7-Dihydroxynaphthoic acid | Whole E. coli cells, 37°C, aerobic | 98 | Regioselective at 7-position |

| Chemical Oxidation (KMnO4) | 6-Oxo-2-naphthoic acid derivatives | Acidic conditions, elevated temperature | 70-85 | Non-selective oxidation |

| Chemical Oxidation (CrO3) | Quinone derivatives | Acidic conditions, room temperature | 60-75 | Quinone formation preferred |

| Atmospheric Oxygen/NHPI | 6-Acetyl-2-naphthol intermediates | Atmospheric pressure, Co/Mn catalysts | 89 | Selective for acetyl formation |

Demethylation Reactions from Methoxy Precursors

Demethylation reactions provide essential pathways for converting methoxy-substituted naphthoic acid precursors to the corresponding hydroxyl derivatives, including 6-Hydroxy-2-naphthoic acid [15] . These transformations are fundamental in synthetic chemistry for unmasking protected phenolic groups and accessing bioactive hydroxylated aromatic compounds [17].

Mechanistic Considerations in Demethylation

The demethylation of methoxy-substituted naphthoic acids proceeds through several distinct mechanistic pathways depending on the reagent system employed [18] [19]. The most common approach involves nucleophilic attack by bromide or iodide ions on the methoxy carbon, facilitated by protonation or Lewis acid activation of the methoxy oxygen [15] [17].

In acidic lithium bromide systems, demethylation occurs through SN2 substitution mechanism where the methoxy group is first protonated to increase its electrophilicity [17]. The bromide ion then attacks the methyl carbon, resulting in cleavage of the carbon-oxygen bond and formation of the hydroxyl group [17]. This mechanism is particularly effective for electron-rich aromatic systems where the phenoxide product is stabilized by resonance [17].

Boron tribromide-mediated demethylation follows a Lewis acid activation pathway [19]. The boron center coordinates to the methoxy oxygen, increasing the electrophilicity of the methyl group and facilitating nucleophilic attack by bromide [19]. This approach is highly effective for methoxy-substituted naphthoic acids, achieving conversion rates of 90-95 percent under anhydrous conditions .

Substrate Scope and Selectivity

The demethylation of 6-methoxy-2-naphthoic acid to 6-Hydroxy-2-naphthoic acid demonstrates excellent selectivity and high conversion rates [15]. Treatment with hydrogen bromide in acetic acid at 70 degrees Celsius for 7-12 hours achieves 95 percent conversion with minimal side product formation [15]. The reaction proceeds through initial protonation of the methoxy oxygen followed by nucleophilic substitution by bromide ion [15].

Methyl 6-methoxy-2-naphthoate undergoes efficient demethylation using boron tribromide under anhydrous conditions . This transformation maintains the ester functionality while selectively cleaving the aromatic methyl ether, providing access to the corresponding hydroxy ester derivative . The reaction exhibits excellent functional group tolerance and proceeds without affecting the carboxylate ester group .

For 6-methoxy-2-acetonaphthone derivatives, haloform-type demethylation using sodium hypobromite under alkaline conditions provides an alternative synthetic route . This method combines demethylation with oxidative cleavage of the acetyl group to form the carboxylic acid directly . The overall transformation achieves yields of 85-90 percent when performed at controlled temperatures between 0-100 degrees Celsius .

Optimization and Industrial Applications

Process optimization for demethylation reactions focuses on maximizing conversion while minimizing the formation of undesired byproducts [15] [17]. Temperature control proves critical, as elevated temperatures can lead to decomposition or rearrangement reactions [15]. The optimal temperature range for most demethylation processes falls between 70-95 degrees Celsius, balancing reaction rate with selectivity .

Solvent selection significantly influences reaction efficiency and product selectivity [17]. Polar protic solvents such as acetic acid facilitate protonation of the methoxy group, while polar aprotic solvents like dimethylsulfoxide can enhance nucleophile reactivity [17]. Mixed solvent systems often provide optimal balance between substrate solubility and reaction kinetics .

| Starting Material | Demethylation Agent | Conditions | Mechanism | Conversion (%) |

|---|---|---|---|---|

| 6-Methoxy-2-naphthoic acid | Hydrogen bromide/Acetic acid | 70°C, reflux, 7-12 hours | SN2 substitution via protonated methoxy | 95 |

| Methyl 6-methoxy-2-naphthoate | Boron tribromide (BBr3) | Room temperature, anhydrous | Lewis acid activation of methoxy group | 90-95 |

| 6-Methoxy-2-acetonaphthone | Sodium hypobromite/Base | 0-100°C, alkaline medium | Nucleophilic attack by bromide ion | 85-90 |

Functional Group Interconversions

The functional group chemistry of 6-Hydroxy-2-naphthoic acid enables diverse molecular transformations that provide access to a wide range of derivatives with tailored properties for specific applications [20]. Both the carboxylic acid and hydroxyl functionalities serve as versatile synthetic handles for chemical modification and elaboration [2] [13].

Carboxylic Acid Transformations

Esterification reactions of 6-Hydroxy-2-naphthoic acid proceed efficiently using standard coupling protocols [4]. Direct esterification with alcohols in the presence of acid catalysts such as sulfuric acid achieves high yields under reflux conditions . Alternative methods employing carbodiimide coupling reagents like dicyclohexylcarbodiimide provide mild reaction conditions suitable for alcohol substrates containing sensitive functional groups [20].

Methyl 6-hydroxy-2-naphthoate, formed through esterification with methanol, serves as a key intermediate in polymer synthesis and materials applications . This ester derivative demonstrates enhanced solubility in organic solvents while retaining the hydroxyl group for further functionalization . The esterification reaction typically achieves yields of 85-95 percent under optimized conditions .

Amide formation proceeds through activation of the carboxylic acid followed by nucleophilic attack by primary or secondary amines . The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and diisopropylethylamine in tetrahydrofuran provides efficient amide bond formation at room temperature . 6-Hydroxy-2-naphthamide derivatives exhibit enhanced hydrogen bonding capabilities and find applications in pharmaceutical intermediate synthesis .

Acid chloride formation using thionyl chloride or phosphorus pentachloride converts the carboxylic acid to a highly reactive intermediate suitable for further derivatization . The resulting 6-hydroxy-2-naphthoyl chloride undergoes facile coupling reactions with amines, alcohols, and other nucleophiles to form diverse derivatives .

Hydroxyl Group Modifications

The phenolic hydroxyl group of 6-Hydroxy-2-naphthoic acid undergoes selective alkylation using alkyl halides under basic conditions [2] [13]. Treatment with alkyl halides in the presence of potassium carbonate in dimethylformamide provides efficient O-alkylation while avoiding N-alkylation when amine nucleophiles are present [2]. This reaction enables the synthesis of alkoxy-substituted naphthoic acids for use as protecting groups or for modulating physical properties [2].

Esterification of the hydroxyl group using acyl chlorides or anhydrides under basic conditions yields acetoxy or other acyloxy derivatives [13]. These transformations prove particularly valuable in polymer chemistry where the acetoxy groups can participate in subsequent polymerization reactions [13]. The reaction typically employs pyridine or triethylamine as base to neutralize the hydrogen chloride byproduct [13].

Halogenation of the hydroxyl group using phosphorus tribromide or thionyl chloride converts the phenolic OH to a halide suitable for cross-coupling reactions . This transformation enables the introduction of various substituents through palladium-catalyzed coupling processes such as Suzuki-Miyaura or Sonogashira reactions .

Reduction and Oxidation Transformations

Reduction of the carboxylic acid group using lithium aluminum hydride or sodium borohydride yields the corresponding alcohol derivative . 6-Hydroxy-2-naphthalenemethanol formed through this reduction exhibits different solubility and reactivity profiles compared to the parent acid . This transformation finds applications in materials science where primary alcohol groups provide sites for further functionalization .

Oxidation reactions can convert the hydroxyl group to quinone derivatives under appropriate conditions . These transformations typically employ oxidizing agents such as potassium permanganate or chromium trioxide, though care must be taken to avoid overoxidation of the aromatic system .

| Functional Group Transformation | Reagents/Conditions | Product Example | Typical Yield (%) | Applications |

|---|---|---|---|---|

| Carboxylic acid → Ester | Alcohol/H2SO4 or DCC/Alcohol | Methyl 6-hydroxy-2-naphthoate | 85-95 | Polymer synthesis, drug development |

| Carboxylic acid → Amide | Amine/EDC/DIPEA or SOCl2/Amine | 6-Hydroxy-2-naphthamide | 80-90 | Pharmaceutical intermediates |

| Hydroxyl → Ether | Alkyl halide/Base (K2CO3/DMF) | 6-Alkoxy-2-naphthoic acid | 75-85 | Protecting group chemistry |

| Hydroxyl → Ester | Acyl chloride/Base or Anhydride | 6-Acetoxy-2-naphthoic acid | 85-92 | Polymer modification |

Derivatization Strategies for Advanced Materials

The derivatization of 6-Hydroxy-2-naphthoic acid enables the synthesis of sophisticated materials with tailored properties for high-performance applications [13] [22] [23]. These modifications leverage both functional groups to create polymeric systems, coordination complexes, and bioactive compounds with enhanced performance characteristics [2] [13].

Liquid Crystal Polymer Development

The synthesis of liquid crystal polymers represents a major application area for 6-Hydroxy-2-naphthoic acid derivatives [24] [23]. Esterification with 4-hydroxybenzoic acid creates rigid rod-like polymer chains that exhibit thermotropic liquid crystalline behavior [23]. These polymers demonstrate exceptional thermal stability with decomposition temperatures exceeding 400 degrees Celsius [23].

The polymerization process involves melt polycondensation reactions where the carboxylic acid and hydroxyl groups undergo esterification to form extended polymer chains [24]. The resulting polyaromatic esters exhibit high modulus and strength properties due to the rigid naphthalene backbone and ordered liquid crystalline structure [23]. These materials find applications in aerospace and electronics industries where high-performance thermoplastics are required [23].

Process optimization focuses on achieving high molecular weight polymers while maintaining thermal stability during synthesis [24]. The use of titanium-based catalysts and controlled heating profiles enables the formation of high-quality liquid crystal polymers with well-defined morphologies [23].

Antimicrobial Polymer Systems

The development of antimicrobial polymers based on 6-Hydroxy-2-naphthoic acid involves the introduction of quaternary ammonium functionalities [13]. The synthetic strategy begins with the formation of naphthoic acid-containing polymers through ring-opening reactions of glycidyl methacrylate with the naphthoic acid [13].

Subsequent esterification with 4-bromobutyl bromide introduces alkyl halide functionalities that undergo quaternization with trimethylamine to form cationic antimicrobial sites [13]. The resulting polymers exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria [13]. Multiple charged polymers can be synthesized by using dihydroxy naphthoic acid derivatives to introduce two or three cationic sites per repeat unit [13].

The antimicrobial efficacy correlates with the number of cationic charges and the length of the alkyl spacer between the naphthalene ring and the quaternary ammonium group [13]. Optimized formulations achieve minimum inhibitory concentrations in the micromolar range against pathogenic bacteria [13].

Fluorescent Probe Applications

The conversion of 6-Hydroxy-2-naphthoic acid to fluorescent probes involves hydrazide formation followed by condensation with aldehydes or ketones [25] [26]. The hydrazide derivative exhibits enhanced fluorescence properties compared to the parent acid due to extended conjugation and reduced non-radiative decay pathways [25].

These fluorescent derivatives find applications in biological imaging and diagnostic assays [26]. The naphthalene chromophore provides strong ultraviolet absorption and visible fluorescence emission that can be tuned through structural modifications [26]. The incorporation of bioconjugation handles enables attachment to proteins, nucleic acids, and other biomolecules for targeted imaging applications [26].

The synthesis of fluorescent probes requires careful control of reaction conditions to avoid quenching reactions [25]. The use of mild coupling conditions and protection-deprotection strategies ensures high yields of the desired fluorescent products [26].

Coordination Complex Formation

The hydroxyl and carboxyl groups of 6-Hydroxy-2-naphthoic acid provide excellent chelation sites for metal coordination complex formation [2] [13]. Reaction with europium(III) ions yields luminescent complexes that exhibit characteristic lanthanide emission properties [2]. These complexes demonstrate enhanced fluorescence emission compared to the free ligand due to the antenna effect of the naphthoic acid chromophore [2].

The coordination chemistry involves bidentate chelation through the carboxylate and phenoxide groups, forming stable five-membered ring chelates [2]. The resulting complexes exhibit excellent thermal stability and photophysical properties suitable for applications in light-emitting devices and sensing systems [2].

Optimization of complex formation requires careful control of pH and metal-to-ligand ratios [2]. The use of appropriate buffer systems ensures complete complexation while avoiding precipitation or decomposition reactions [2].

| Application Area | Derivatization Strategy | Key Modifications | Material Properties | Industrial Relevance |

|---|---|---|---|---|

| Liquid Crystal Polymers | Esterification with HBA | Rigid rod structure formation | High thermal stability, liquid crystalline | Aerospace, electronics |

| Antimicrobial Polymers | Quaternary ammonium salt formation | Cationic charge introduction | Broad-spectrum antimicrobial activity | Medical devices, packaging |

| Fluorescent Probes | Hydrazide formation | Fluorophore attachment | Tunable fluorescence emission | Diagnostic applications |

| Coordination Complexes | Metal coordination via hydroxyl/carboxyl | Metal chelation sites | Luminescent and magnetic properties | Electronic materials |

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 103 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 95 of 103 companies with hazard statement code(s):;

H302 (91.58%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (90.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (95.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (90.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

2-Naphthalenecarboxylic acid, 6-hydroxy-: ACTIVE